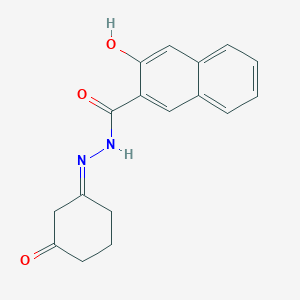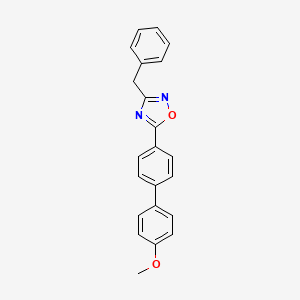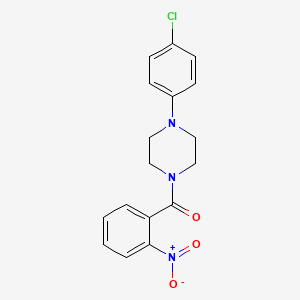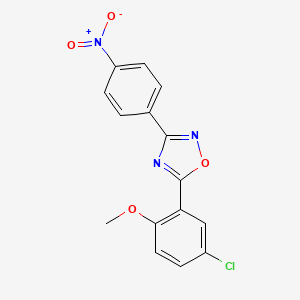
3-hydroxy-N'-(3-oxocyclohexylidene)-2-naphthohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-N'-(3-oxocyclohexylidene)-2-naphthohydrazide, also known as HONH-3OC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 3-hydroxy-N'-(3-oxocyclohexylidene)-2-naphthohydrazide is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with cellular targets, such as enzymes and receptors, and disrupting their function. In anticancer activity, 3-hydroxy-N'-(3-oxocyclohexylidene)-2-naphthohydrazide has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In antimicrobial activity, 3-hydroxy-N'-(3-oxocyclohexylidene)-2-naphthohydrazide has been found to disrupt bacterial cell membranes and inhibit bacterial growth.
Biochemical and Physiological Effects:
3-hydroxy-N'-(3-oxocyclohexylidene)-2-naphthohydrazide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-hydroxy-N'-(3-oxocyclohexylidene)-2-naphthohydrazide can inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. In vivo studies have shown that 3-hydroxy-N'-(3-oxocyclohexylidene)-2-naphthohydrazide can reduce inflammation and oxidative stress in animal models.
实验室实验的优点和局限性
One advantage of using 3-hydroxy-N'-(3-oxocyclohexylidene)-2-naphthohydrazide in lab experiments is its relatively simple synthesis method. Additionally, 3-hydroxy-N'-(3-oxocyclohexylidene)-2-naphthohydrazide has been found to exhibit a wide range of biological activities, making it a versatile compound for studying various cellular processes. However, a limitation of using 3-hydroxy-N'-(3-oxocyclohexylidene)-2-naphthohydrazide in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
未来方向
There are several potential future directions for research on 3-hydroxy-N'-(3-oxocyclohexylidene)-2-naphthohydrazide. In medicinal chemistry, further studies are needed to optimize the anticancer and antimicrobial activity of 3-hydroxy-N'-(3-oxocyclohexylidene)-2-naphthohydrazide and to determine its potential as a drug candidate. In material science, further studies are needed to explore the potential applications of 3-hydroxy-N'-(3-oxocyclohexylidene)-2-naphthohydrazide-based metal complexes in catalysis and sensors. In environmental science, further studies are needed to optimize the use of 3-hydroxy-N'-(3-oxocyclohexylidene)-2-naphthohydrazide for removing heavy metals from contaminated water and to explore its potential for other environmental applications.
In conclusion, 3-hydroxy-N'-(3-oxocyclohexylidene)-2-naphthohydrazide is a chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been found to exhibit a wide range of biological activities. Further research is needed to optimize its potential applications and to explore its full potential.
合成方法
The synthesis of 3-hydroxy-N'-(3-oxocyclohexylidene)-2-naphthohydrazide involves the reaction between 3-oxocyclohexanecarboxylic acid and 2-naphthohydrazide. The reaction takes place in the presence of a catalyst, such as concentrated sulfuric acid, and under reflux conditions. The resulting product is then purified through recrystallization.
科学研究应用
3-hydroxy-N'-(3-oxocyclohexylidene)-2-naphthohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 3-hydroxy-N'-(3-oxocyclohexylidene)-2-naphthohydrazide has been found to exhibit anticancer and antimicrobial properties. In material science, 3-hydroxy-N'-(3-oxocyclohexylidene)-2-naphthohydrazide has been used to synthesize metal complexes with potential applications in catalysis and sensors. In environmental science, 3-hydroxy-N'-(3-oxocyclohexylidene)-2-naphthohydrazide has been studied for its ability to remove heavy metals from contaminated water.
属性
IUPAC Name |
3-hydroxy-N-[(E)-(3-oxocyclohexylidene)amino]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-14-7-3-6-13(10-14)18-19-17(22)15-8-11-4-1-2-5-12(11)9-16(15)21/h1-2,4-5,8-9,21H,3,6-7,10H2,(H,19,22)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGSWARAKMKECB-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC(=O)C2=CC3=CC=CC=C3C=C2O)CC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\NC(=O)C2=CC3=CC=CC=C3C=C2O)/CC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N'-[(1E)-3-oxocyclohexylidene]naphthalene-2-carbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5856187.png)



![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B5856227.png)

![5,5-dimethyl-2-({[(3-methylbutyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5856234.png)

![6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5856252.png)




![2-[(4-carboxyphenoxy)methyl]-3-furoic acid](/img/structure/B5856281.png)